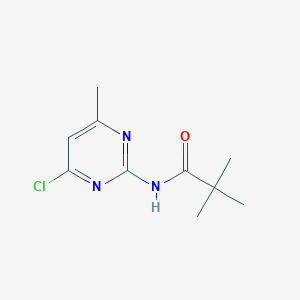

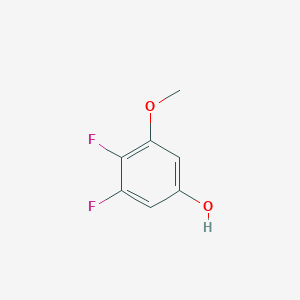

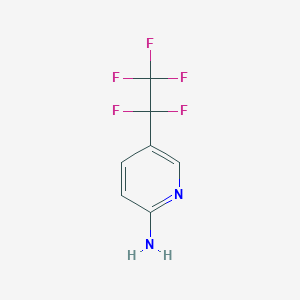

5-(Perfluoroethyl)pyridin-2-amine

Overview

Description

Scientific Research Applications

- Bis(pyridin-2-yl)amine (dpa) and its derivatives, including our compound, serve as flexible bidentate N,N-ligands. Researchers widely apply them in supramolecular chemistry . These ligands can form coordination complexes with metal ions, leading to interesting host-guest interactions and self-assembly phenomena.

- The trifluoromethyl-substituted di(pyridin-2-yl)amine ligands can participate in catalytic processes . Their coordination to transition metals enables efficient catalysis in various reactions, such as cross-coupling, hydrogenation, and oxidation.

- Bis(pyridin-2-yl)amine-based ligands have been explored for ion sensing applications . Their ability to bind metal ions selectively makes them valuable tools for detecting and quantifying specific ions in solution.

- Metal complexes formed with bis(pyridin-2-yl)amine ligands exhibit luminescence . Researchers have studied their photophysical properties, which can be useful in designing luminescent materials or sensors.

- Some derivatives of bis(pyridin-2-yl)amine demonstrate cytotoxic effects . Investigating the interaction of our compound with biological targets could provide insights into potential therapeutic applications.

- Bis(pyridin-2-yl)amine-based ligands can interact with DNA molecules . Understanding their binding modes and affinity for DNA may contribute to drug design or gene delivery strategies.

Supramolecular Chemistry

Catalysis

Ion Sensing

Luminescent Properties

Cytotoxic Activity

DNA Binding

Safety and Hazards

Future Directions

Pyridine-based compounds have significant clinical diversity and are expected to be a larger share of novel drug candidates in the future . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, “5-(Perfluoroethyl)pyridin-2-amine” and similar compounds may have potential applications in medicinal chemistry research.

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .

Mode of Action

Pyrimidine-based anti-inflammatory agents, which may share structural similarities with this compound, generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .

Result of Action

Metal complexes of bis(pyridin-2-yl)amine-based ligands, which may share structural similarities with this compound, have been shown to demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .

Action Environment

The introduction of fluorine-containing groups to a molecule’s structure can influence electronic properties, solubility, conformations, and the lipophilicity of the compound .

properties

IUPAC Name |

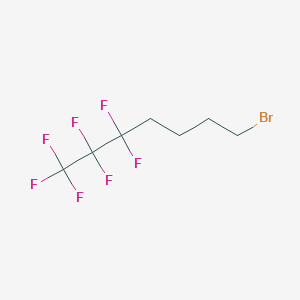

5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-1-2-5(13)14-3-4/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOFUOBXHSKUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Perfluoroethyl)pyridin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

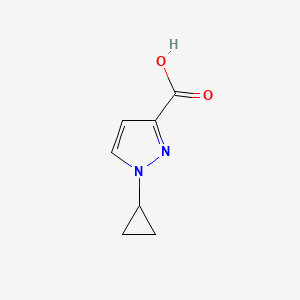

![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)

![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)